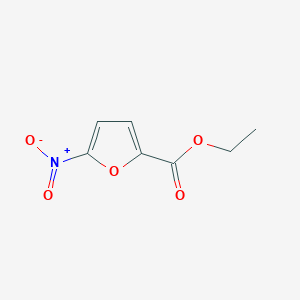

Ethyl 5-nitro-2-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-nitrofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXLAQKIHVFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241409 | |

| Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-37-3 | |

| Record name | Ethyl 5-nitro-2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 943-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 943-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-nitro-2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-nitro-2-furoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Nitro-2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of the nitrofuran class of compounds, a group well-recognized for its diverse biological activities.[1] As a functionalized heterocyclic compound, it serves not only as a crucial building block in organic synthesis but also as a subject of interest in medicinal chemistry. The defining features of this molecule are the furan ring, an aromatic five-membered heterocycle containing an oxygen atom; an ethyl ester group at the 2-position; and a nitro group at the 5-position. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and electronic properties of the furan ring, making it a key pharmacophore in many contexts.[2]

This guide provides a comprehensive overview of the chemical properties of this compound, delving into its synthesis, reactivity, spectroscopic profile, and applications, with a particular focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is a pale cream to cream-colored crystalline powder at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 943-37-3 | [4][5][6] |

| Molecular Formula | C₇H₇NO₅ | [4][6][7] |

| Molecular Weight | 185.13 g/mol | [4][7] |

| IUPAC Name | ethyl 5-nitrofuran-2-carboxylate | [3][4] |

| Synonyms | 2-Furoic acid, 5-nitro-, ethyl ester; NSC 10047 | [4] |

| Melting Point | 95.0-104.0 °C | [3] |

| Appearance | Pale cream to cream crystals or powder | [3] |

| Topological Polar Surface Area | 85.3 Ų | [4] |

Synthesis and Reactivity

The chemical behavior of this compound is dictated by its three primary functional groups: the furan ring, the ethyl ester, and the nitro group.

Synthesis

The most direct method for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-nitro-2-furoic acid.

Caption: Synthesis of this compound via esterification.

Experimental Protocol: Esterification of 5-Nitro-2-furoic Acid [8]

-

Reaction Setup : Dissolve 39 g of 5-nitro-2-furoic acid in 200 mL of ethanol in a round-bottom flask.

-

Catalyst Addition : Add 2 mL of p-toluenesulfonic acid to the solution.

-

Reaction Execution : Heat the mixture under reflux for 48 hours.

-

Work-up : After cooling, evaporate the solvent under reduced pressure to yield the crude product.

-

Purification : The resulting product can be further purified by recrystallization to obtain high-purity this compound.

The precursor, 5-nitro-2-furoic acid, can be synthesized from widely available biomass-derived furfural. This multi-step process involves the oxidation of furfural to furoic acid, followed by a nitration reaction.[9]

Core Reactivity: The Role of the Nitro Group

The reactivity of this compound is central to its utility, particularly in a biological context. Like other nitrofuran derivatives, it functions as a prodrug that requires enzymatic reduction of the 5-nitro group to exert its antimicrobial effects.[10]

This bioactivation is typically carried out by bacterial nitroreductases.[10][11] The process involves the transfer of electrons to the nitro group, generating a series of highly reactive intermediates, including a nitro radical anion.[11] These intermediates are cytotoxic, causing damage to bacterial DNA, RNA, and proteins, ultimately leading to cell death.[10]

Sources

- 1. Nitrofuran - Wikipedia [en.wikipedia.org]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound | C7H7NO5 | CID 70341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - High purity | EN [georganics.sk]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Ethyl 5-Nitro-2-Furoate (CAS 943-37-3): Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-nitro-2-furoate, identified by CAS number 943-37-3, is a nitrofuran derivative that serves as a critical intermediate and molecular scaffold in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, and analytical characterization methods. We delve into the causality behind experimental choices, offering field-proven insights for researchers. The document highlights the compound's primary role as a precursor for developing novel therapeutic agents, particularly in the realm of antimycobacterial and anticancer research. By exploring the biological activities of its parent compound, 5-nitro-2-furoic acid, and its derivatives, we illuminate the potential pathways and mechanisms through which this scaffold can be leveraged. Detailed protocols for synthesis, safety, and handling are provided to ensure trustworthy and reproducible experimental outcomes.

Introduction: The Significance of the Nitrofuran Scaffold

The furan ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When substituted with a nitro group, particularly at the C5 position, the resulting nitrofuran scaffold gains potent biological activity. This activity is often attributed to the bioreductive activation of the nitro group within target pathogens, leading to the formation of cytotoxic reactive nitrogen species.

This compound is a stable, crystalline ester derived from 5-nitro-2-furoic acid. While not typically used as a final active pharmaceutical ingredient (API), its true value lies in its utility as a versatile building block. The ethyl ester group provides a reactive handle for further chemical modification, most commonly for the synthesis of hydrazides, hydrazones, and other derivatives.[1][2] Research into these downstream compounds has revealed promising activity against various pathogens, including Mycobacterium tuberculosis, by targeting essential enzymes like isocitrate lyase (ICL).[1][2][3] This guide serves to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its application in modern research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use in experimental settings. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 943-37-3 | [4][5][6][7][8] |

| IUPAC Name | ethyl 5-nitrofuran-2-carboxylate | [8][9] |

| Molecular Formula | C₇H₇NO₅ | [4][5][7][9] |

| Molecular Weight | 185.14 g/mol | [4][5][9][10] |

| Appearance | Pale cream to cream crystals or crystalline powder | [10][11] |

| Melting Point | 95.0 - 104.0 °C | [10][11] |

| Purity (Assay by GC) | ≥96.0% | [10][11] |

| SMILES | CCOC(=O)C1=CC=C(O1)[O-] | [8][12] |

| InChI Key | JMNXLAQKIHVFIC-UHFFFAOYSA-N | [8][10][12] |

Synthesis and Manufacturing

The most common and efficient method for preparing this compound is the direct acid-catalyzed esterification of its parent carboxylic acid, 5-nitro-2-furoic acid.

Synthesis Principle: Fischer Esterification

This reaction is a classic Fischer esterification, where a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of water, the ester is formed. Using the alcohol (in this case, ethanol) as the solvent ensures a large excess, driving the reaction equilibrium toward the product side, as dictated by Le Châtelier's principle.

Precursor Availability

The starting material, 5-nitro-2-furoic acid (CAS 645-12-5), is commercially available. It is typically synthesized via the nitration of 2-furoic acid. Notably, 2-furoic acid can be produced from the oxidation of furfural, a platform chemical derivable from lignocellulosic biomass, highlighting a potential route from renewable resources.[13]

Detailed Experimental Protocol: Esterification

This protocol is adapted from established laboratory procedures for synthesizing this compound.[3][14]

Materials:

-

5-nitro-2-furoic acid (1.0 eq)

-

Absolute Ethanol (reagent and solvent grade)

-

p-Toluenesulfonic acid (catalytic amount, ~0.05 eq) or concentrated Sulfuric Acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 5-nitro-2-furoic acid (e.g., 39 g) in absolute ethanol (200 mL) within a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mL of a solution or a corresponding solid amount).[14] The use of p-toluenesulfonic acid is often preferred in a laboratory setting over sulfuric acid as it is a solid, making it easier to handle and weigh accurately.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically heated for an extended period (e.g., 48 hours) to ensure maximum conversion.[14]

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The reaction mixture is then concentrated under reduced pressure using a rotary evaporator to remove the excess ethanol.[14] The resulting crude product can be purified.

-

Purification: Recrystallization is the most common method for purification. The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly, yielding purified crystals of this compound.

-

Validation: The final product's identity and purity should be confirmed via melting point analysis and the spectroscopic methods outlined in Section 4.0.

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - High purity | EN [georganics.sk]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound | C7H7NO5 | CID 70341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. PubChemLite - this compound (C7H7NO5) [pubchemlite.lcsb.uni.lu]

- 13. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

Ethyl 5-nitro-2-furoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 5-Nitro-2-Furoate: Synthesis, Properties, and Applications in Drug Development

Abstract

This compound is a pivotal intermediate in organic and medicinal chemistry. As a derivative of the furan family, a class of heterocyclic compounds, its significance is amplified by the presence of a nitro group—a functional group that imparts unique electronic properties and biological activities. This guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, synthesis methodologies, and critical role as a precursor in the development of novel therapeutic agents. We will explore the causality behind its synthesis protocols, the mechanistic basis of the bioactivity of its derivatives, and its applications for researchers and drug development professionals.

Core Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions.[1] The molecule's core structure consists of a furan ring, substituted with an ethyl ester at the 2-position and a nitro group at the 5-position. The electron-withdrawing nature of both the nitro group and the ester deactivates the aromatic furan ring, influencing its reactivity in further chemical transformations.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₅ | [1][2][3][4][5] |

| Molecular Weight | 185.14 g/mol | [1][3][5] |

| IUPAC Name | ethyl 5-nitrofuran-2-carboxylate | [1] |

| CAS Number | 943-37-3 | [1][2][3][4][5] |

| Appearance | Pale cream to cream crystals or powder | [1] |

| Melting Point | 95.0 - 104.0 °C | [1] |

| SMILES | CCOC(=O)C1=CC=C(O1)=O | [1][6] |

| InChI Key | JMNXLAQKIHVFIC-UHFFFAOYSA-N | [1][7] |

Synthesis Methodology: Fischer Esterification

The most common and direct laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 5-nitro-2-furoic acid with ethanol. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Expertise & Causality in Experimental Choices

The selection of a strong acid catalyst, such as p-toluenesulfonic acid, is critical.[8] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group significantly more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reaction is reversible, so an excess of the ethanol reactant is typically used to drive the equilibrium towards the formation of the ethyl ester product, in accordance with Le Châtelier's principle. Heating the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.[8]

Experimental Protocol: Step-by-Step

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 39 g of 5-nitro-2-furoic acid in 200 ml of absolute ethanol.

-

Catalyst Addition: Add 2 ml of p-toluenesulfonic acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 48 hours.[8] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Evaporate the excess ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity this compound.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

An alternative, greener synthesis route has also been patented, which involves generating the precursor 5-nitro-2-furoic acid from waste biomass.[9] This method involves acid hydrolysis of biomass to furfural, oxidation to furoic acid, nitration, and finally esterification.[9]

Applications in Drug Discovery and Research

Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities.[10] The nitro-furan scaffold, in particular, is a well-established pharmacophore found in numerous antibacterial and antiparasitic drugs.[10]

This compound serves as a crucial building block for synthesizing more complex molecules in this class. Its ester functional group can be readily converted into other functionalities (e.g., amides, hydrazides) to create libraries of new compounds for biological screening. The nitro group is often essential for the therapeutic effect.

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitro-aromatic drugs is not due to the parent compound itself but to its metabolic reduction products. The nitro group acts as a pro-drug element, which is activated within target cells, particularly under anaerobic or microaerophilic conditions found in certain bacteria and parasites.

The generally accepted mechanism involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. During this reductive process, highly reactive and cytotoxic intermediates, such as nitroso species and superoxide radicals, are generated.[11] These reactive species can then covalently bind to and damage critical cellular macromolecules like DNA, leading to strand breakage, inhibition of replication, and ultimately cell death.[11]

Reductive Activation Pathway

Caption: Reductive activation pathway of nitro-aromatic compounds.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[3][5][12] It may also cause respiratory irritation (H335).[3][5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[3] Work in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[3][5]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[5] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to a class of potent bioactive molecules. Its straightforward synthesis, combined with the versatile reactivity of its ester and the pro-drug nature of its nitro group, makes it an invaluable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and the mechanistic principles governing its biological activity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Georganics. This compound - High purity. [Link]

-

DC Fine Chemicals. This compound. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 70341. [Link]

-

PrepChem. Preparation of ethyl 5-nitro-2-furancarboxylate. [Link]

- Google Patents.

-

PubChemLite. This compound (C7H7NO5). [Link]

-

I. V. Kulakov et al. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 2021. [Link]

-

J. A. R. Sena et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 2022. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. PubChemLite - this compound (C7H7NO5) [pubchemlite.lcsb.uni.lu]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. prepchem.com [prepchem.com]

- 9. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound | C7H7NO5 | CID 70341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 5-nitro-2-furoate synthesis from 2-furoic acid

An In-depth Technical Guide to the Synthesis of Ethyl 5-Nitro-2-Furoate from 2-Furoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the synthesis of this compound, a key intermediate in pharmaceutical development, starting from 2-furoic acid. The content is structured to provide not just a protocol, but a deep understanding of the process, grounded in chemical principles and practical laboratory considerations.

Strategic Overview: The 'Why' Behind the 'How'

The conversion of 2-furoic acid to this compound is a two-step process. This strategic decision to separate the esterification and nitration steps is crucial for maximizing yield and purity.

-

Step 1: Fischer Esterification. 2-furoic acid is first converted to its ethyl ester, ethyl 2-furoate. This is a critical preliminary step because the carboxylic acid group is deactivating for electrophilic aromatic substitution, making the subsequent nitration difficult. By converting it to an ester, we protect the carboxylic acid functionality and maintain the ring's reactivity.

-

Step 2: Electrophilic Aromatic Substitution (Nitration). The furan ring of ethyl 2-furoate is then nitrated at the 5-position. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nitration occurs specifically at the 5-position due to the directing effects of the oxygen heteroatom and the ethyl carboxylate group.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow from 2-furoic acid to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-Furoate (Fischer Esterification)

Principle: This reaction is an acid-catalyzed equilibrium reaction. The use of excess ethanol drives the equilibrium towards the product side, in accordance with Le Chatelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Furoic Acid | 112.08 | 10.0 g | 0.0892 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2.5 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 2-furoic acid.

-

Add 50 mL of absolute ethanol to the flask and stir until the 2-furoic acid is partially dissolved.

-

Carefully and slowly add 2.5 mL of concentrated sulfuric acid to the mixture while stirring. The addition is exothermic and should be done in a fume hood.

-

Heat the mixture to reflux using a heating mantle and continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with 3 x 50 mL of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-furoate. The product is often a colorless to pale yellow liquid and can be purified further by distillation if necessary.

Step 2: Synthesis of this compound (Nitration)

Principle: This is a classic electrophilic aromatic substitution reaction. A nitrating mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-Furoate | 140.14 | 5.0 g | 0.0357 |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |

| Concentrated Nitric Acid | 63.01 | 3.5 mL | - |

Procedure:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 5.0 g of ethyl 2-furoate to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C.

-

Prepare the nitrating mixture by carefully adding 3.5 mL of concentrated nitric acid to a flask containing 5 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the prepared nitrating mixture dropwise to the solution of ethyl 2-furoate in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

The solid product, this compound, will precipitate out.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Figure 2: Simplified mechanism of the nitration of ethyl 2-furoate.

The electrophilic attack of the nitronium ion occurs preferentially at the C5 position of the furan ring. This is because the oxygen atom in the furan ring can effectively stabilize the positive charge in the resulting intermediate (sigma complex) through resonance.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| Melting Point | 82-84 °C (literature value) |

| ¹H NMR | Peaks corresponding to the ethyl group and the furan ring protons. The chemical shifts will be indicative of the electron-withdrawing nitro group. |

| ¹³C NMR | Signals for the carbonyl carbon, the furan ring carbons (with shifts influenced by the nitro and ester groups), and the ethyl group carbons. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the C-O stretch, and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (185.12 g/mol ). |

Safety and Handling

-

Concentrated Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Nitration Reaction: The nitration reaction is highly exothermic and has the potential to become uncontrollable if the temperature is not carefully managed. The use of an ice bath and slow, dropwise addition of the nitrating mixture are critical safety measures.

-

Organic Solvents: Diethyl ether and ethanol are flammable. Avoid open flames and use them in a well-ventilated area.

Conclusion

The synthesis of this compound from 2-furoic acid is a well-established and reliable two-step process. By understanding the underlying principles of Fischer esterification and electrophilic aromatic substitution, and by adhering to careful experimental technique and safety protocols, researchers can consistently produce this valuable intermediate in high yield and purity. The methodologies and insights provided in this guide are intended to empower researchers in their synthetic endeavors.

References

Spectroscopic Profile of Ethyl 5-nitro-2-furoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitro-2-furoate, a nitro-substituted heterocyclic carboxylic acid ester, serves as a crucial building block in medicinal chemistry and materials science. Its distinct electronic and structural features, largely influenced by the electron-withdrawing nitro group on the furan ring, make a thorough understanding of its spectroscopic characteristics essential for its identification, purity assessment, and the prediction of its reactivity. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established scientific principles and supported by publicly available spectral data.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its interaction with various electromagnetic radiations, giving rise to its unique spectroscopic fingerprint. The presence of a furan ring, an ethyl ester group, and a nitro group results in characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the furan ring protons and the ethyl group protons. The electron-withdrawing nature of the nitro and ester groups significantly influences the chemical shifts of the furan protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.

-

Data Acquisition: A standard proton pulse program is used. The spectral width is set to encompass all expected proton signals (typically 0-10 ppm).

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Furan) | 7.42 | d | 4.0 |

| H-4 (Furan) | 7.25 | d | 4.0 |

| -OCH₂CH₃ | 4.45 | q | 7.1 |

| -OCH₂CH₃ | 1.42 | t | 7.1 |

Interpretation of the ¹H NMR Spectrum:

-

The two doublets in the aromatic region are assigned to the furan ring protons, H-3 and H-4. Their coupling constant of approximately 4.0 Hz is characteristic of ortho-coupling in a furan ring.

-

The downfield shift of these protons compared to unsubstituted furan is due to the deshielding effect of the electron-withdrawing nitro and carboxylate groups.

-

The quartet at approximately 4.45 ppm and the triplet at 1.42 ppm are characteristic of an ethyl group attached to an oxygen atom. The quartet arises from the methylene (-CH₂-) protons being split by the adjacent methyl (-CH₃) protons, and the triplet arises from the methyl protons being split by the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.5-0.7 mL of deuterated solvent) is typically used compared to ¹H NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer, switching to the ¹³C channel.

-

Data Acquisition: A standard proton-decoupled ¹³C pulse program is used to simplify the spectrum to single lines for each carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum. Chemical shifts are referenced to the deuterated solvent signals.

¹³C NMR Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 157.1 |

| C-5 (Furan) | 154.5 |

| C-2 (Furan) | 148.9 |

| C-4 (Furan) | 119.8 |

| C-3 (Furan) | 114.6 |

| -OC H₂CH₃ | 62.5 |

| -OCH₂C H₃ | 14.1 |

Interpretation of the ¹³C NMR Spectrum:

-

The signal at the lowest field (157.1 ppm) is assigned to the carbonyl carbon of the ethyl ester group.

-

The signals for the furan ring carbons are observed in the aromatic region. The carbons attached to the electronegative oxygen and nitro group (C-2 and C-5) are shifted further downfield.

-

The two signals in the upfield region correspond to the ethyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using various techniques. For a solid sample like this compound, a common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. Then, the sample spectrum is acquired. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

Data Presentation: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Aromatic (Furan) |

| ~2980 | C-H stretch | Aliphatic (Ethyl) |

| ~1730 | C=O stretch | Ester |

| ~1530 | Asymmetric N-O stretch | Nitro |

| ~1350 | Symmetric N-O stretch | Nitro |

| ~1250 | C-O stretch | Ester |

Interpretation of the IR Spectrum:

-

The strong absorption band around 1730 cm⁻¹ is a clear indication of the carbonyl group (C=O) of the ester functionality.

-

The two strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are often the most prominent peaks in the spectrum.

-

The C-H stretching vibrations of the furan ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

-

The C-O stretching vibration of the ester group is typically found in the fingerprint region, around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a direct infusion pump or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrometry Data Summary

-

Molecular Ion (M⁺): m/z = 185 (corresponding to the molecular weight of C₇H₇NO₅)

-

Key Fragments:

-

m/z = 156 ([M - C₂H₅]⁺) - Loss of the ethyl radical.

-

m/z = 140 ([M - OC₂H₅]⁺) - Loss of the ethoxy radical.

-

m/z = 139 ([M - NO₂]⁺) - Loss of the nitro group.

-

m/z = 111 ([M - OC₂H₅ - CO]⁺) - Subsequent loss of carbon monoxide from the m/z 140 fragment.

-

m/z = 45 ([C₂H₅O]⁺) - Ethoxy cation.

-

Caption: Proposed mass fragmentation pathway of this compound.

Interpretation of the Mass Spectrum:

-

The presence of the molecular ion peak at m/z 185 confirms the molecular weight of the compound.

-

The fragmentation pattern is consistent with the structure of an ethyl ester of a nitro-substituted aromatic acid.

-

The loss of the ethoxy radical (•OC₂H₅) to give the fragment at m/z 140 is a common fragmentation pathway for ethyl esters.

-

The subsequent loss of carbon monoxide (CO) from this fragment to yield the ion at m/z 111 is also a characteristic fragmentation of furan rings containing a carbonyl group.

-

The loss of the nitro group (•NO₂) is another expected fragmentation, leading to the peak at m/z 139.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ester and nitro), and the mass spectrum confirms the molecular weight and provides valuable structural information through its fragmentation pattern. This detailed spectroscopic guide serves as a valuable resource for researchers working with this important chemical intermediate, facilitating its reliable identification and use in various scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70341, this compound. Retrieved from [Link].[1]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].[2][3][4][5][6]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. This compound | C7H7NO5 | CID 70341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

An In-depth Technical Guide to the Solubility of Ethyl 5-nitro-2-furoate in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the principles, experimental determination, and predictive modeling of the solubility of ethyl 5-nitro-2-furoate in organic solvents. As a crucial parameter in pharmaceutical development, understanding and accurately quantifying solubility is paramount for process design, formulation, and ensuring bioavailability.[1][2][3] This document is intended to serve as a practical resource for scientists and researchers in the field.

Introduction to this compound and its Significance

This compound is a nitro-substituted heterocyclic carboxylic acid ester.[4] Its chemical structure, featuring a furan ring, an ester group, and a nitro group, suggests a moderate polarity and the potential for various intermolecular interactions, which are key determinants of its solubility. The molecular formula is C7H7NO5, and its molecular weight is approximately 185.13 g/mol .[5] The compound typically appears as a pale cream to cream-colored crystalline powder with a melting point in the range of 95.0-104.0°C.[6]

The nitro group and the furoate ester moiety are common pharmacophores, and similar structures are investigated for a variety of biological activities. The synthesis of such compounds is often carried out in organic solvents, and they may be formulated in non-aqueous vehicles.[7] Therefore, a thorough understanding of the solubility of this compound in different organic solvents is essential for its synthesis, purification, crystallization, and formulation.[1][8]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the chemical potential of the solid solute is equal to its chemical potential in the saturated solution. This equilibrium is governed by the free energy change of the solution process. For a crystalline solid, the solubility process can be conceptually broken down into two steps: the melting of the solid to a hypothetical subcooled liquid at the temperature of interest and the mixing of this liquid solute with the solvent.

The ideal solubility of a solid can be estimated from its melting properties (enthalpy of fusion and melting point). However, real solubility deviates from ideality due to differences in intermolecular interactions between the solute-solute, solvent-solvent, and solute-solvent molecules. These deviations are accounted for by the activity coefficient of the solute in the solution.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding and modeling its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C7H7NO5 | [5][6][9] |

| Molecular Weight | 185.13 g/mol | [5] |

| IUPAC Name | ethyl 5-nitrofuran-2-carboxylate | [5][6] |

| CAS Number | 943-37-3 | [6][9][10] |

| Appearance | Pale cream to cream crystals or powder | [6] |

| Melting Point | 95.0-104.0 °C | [6] |

| InChI Key | JMNXLAQKIHVFIC-UHFFFAOYSA-N | [6] |

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility.[11] This section provides a detailed protocol for determining the solubility of this compound in a selection of organic solvents with varying polarities.

Materials and Equipment

-

Solute: this compound (purity ≥ 97%)

-

Solvents: A range of organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, heptane) of analytical grade or higher. A table of common organic solvents and their properties is provided for reference (Table 2).[12]

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Recommended Organic Solvents for Screening

A selection of solvents with varying polarities and hydrogen bonding capabilities is recommended for initial solubility screening.

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Acetic Acid | C2H4O2 | 118 | 1.0446 | 6.20 |

| Acetone | C3H6O | 56.05 | 0.7845 | 21.01 |

| Acetonitrile | C2H3N | 81.65 | 0.7857 | 36.64 |

| Benzene | C6H6 | 80.1 | 0.8765 | 2.28 |

| Ethanol | C2H6O | 78.5 | 0.789 | 24.6 |

| Ethyl Acetate | C4H8O2 | 77 | 0.895 | 6.00 |

| Heptane | C7H16 | 98 | 0.684 | 1.92 |

| Toluene | C7H8 | 110.6 | 0.867 | 2.38 |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | 189 | 1.092 | 47 |

Data sourced from "Common Solvents Used in Organic Chemistry: Table of Properties"[12]

Experimental Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary kinetic studies can be performed to determine the exact time required.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature fluctuations that could affect the solubility. Dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility determination) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: The solubility (S) is calculated using the following equation:

S = (C_diluted × DF) / V_initial

Where:

-

C_diluted is the concentration of the diluted sample.

-

DF is the dilution factor.

-

V_initial is the initial volume of the solvent.

-

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating and predicting solubility data, reducing the need for extensive experimentation.[1][13][14] The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of drugs in binary solvent mixtures.[15][16][17][18]

The general form of the Jouyban-Acree model for the solubility of a solute in a binary solvent mixture at a specific temperature is:

log Xm,T = f1 log X1,T + f2 log X2,T + f1f2 Σ Ai(f1 - f2)i

Where:

-

Xm,T, X1,T, and X2,T are the mole fraction solubilities of the solute in the mixed solvent and in the neat solvents 1 and 2 at temperature T, respectively.

-

f1 and f2 are the mole fractions of solvents 1 and 2 in the solvent mixture.

-

Ai are the model constants, which are determined by regression analysis of the experimental solubility data.

For practical application, the experimental solubility data obtained from the protocol in Section 4 can be used to fit the parameters of the Jouyban-Acree model or other thermodynamic models. This allows for the prediction of solubility in solvent mixtures and at different temperatures, providing a powerful tool for formulation development.

The following diagram outlines the logical relationship for applying the Jouyban-Acree model.

Caption: Logical workflow for the Jouyban-Acree model.

Conclusion

This technical guide has outlined the theoretical and practical considerations for determining and modeling the solubility of this compound in organic solvents. By following the detailed experimental protocol and applying appropriate thermodynamic models, researchers can generate the accurate and reliable solubility data necessary for informed decision-making in drug discovery and development. The methodologies described herein provide a robust framework for characterizing this and other similar pharmaceutical compounds.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model.

- Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. PMC - NIH.

- This compound (CAS 943-37-3) Properties | Density, Cp, Viscosity. Chemcasts.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar.

- Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. PubMed.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Ethyl 5-nitro-2-furo

- Ethyl 5-nitro-2-furo

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Ethyl 5-nitro-2-furo

- Ethyl 5-nitro-2-furo

- Method for preparing 5-nitro-2-furoate

- Common Solvents Used in Organic Chemistry: Table of Properties. MilliporeSigma.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rheolution.com [rheolution.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. This compound | C7H7NO5 | CID 70341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]

- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. chem-casts.com [chem-casts.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 16. researchgate.net [researchgate.net]

- 17. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

Ethyl 5-nitro-2-furoate: A Versatile Building Block in Modern Organic Synthesis

Abstract

Ethyl 5-nitro-2-furoate, a stable, crystalline solid, has emerged as a pivotal building block in the landscape of organic synthesis. Its strategic combination of a nitro-activated furan ring and a versatile ethyl ester functionality provides a unique platform for the construction of a diverse array of complex molecules. This technical guide delves into the synthesis, key reactive characteristics, and significant applications of this compound, with a particular focus on its utility in the development of pharmaceutical agents and novel heterocyclic systems. Detailed experimental protocols for its synthesis and key transformations are provided, underscoring its practical value for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

This compound (I) is a derivative of 2-furoic acid, characterized by a nitro group at the 5-position of the furan ring and an ethyl ester at the 2-position. The potent electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire molecule. This activation renders the furan ring susceptible to nucleophilic attack and facilitates a range of chemical transformations that are otherwise challenging with unsubstituted furans. Furthermore, the ethyl ester group serves as a versatile handle for modifications such as hydrolysis, amidation, and reduction, expanding the synthetic possibilities.

The strategic importance of this building block lies in its ability to serve as a precursor to a variety of high-value compounds, particularly those with biological activity. The 5-nitrofuran scaffold is a well-established pharmacophore found in numerous antimicrobial agents. By leveraging the reactivity of this compound, chemists can efficiently access these and other novel molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 943-37-3 | [1][2] |

| Molecular Formula | C₇H₇NO₅ | [1][2] |

| Molecular Weight | 185.13 g/mol | [1][2] |

| Appearance | Pale cream to cream crystals or powder | [3] |

| Melting Point | 95.0-104.0 °C | [3] |

| IUPAC Name | ethyl 5-nitrofuran-2-carboxylate | [2] |

Safety Information: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 5-nitro-2-furoic acid. A common and effective method involves an acid-catalyzed reaction with ethanol. A Chinese patent also describes a method starting from biomass-derived furfural.[5]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol details the synthesis of this compound from 5-nitro-2-furoic acid using p-toluenesulfonic acid as a catalyst.

Materials:

-

5-nitro-2-furoic acid (39 g)

-

Ethanol (200 ml)

-

p-toluenesulfonic acid (2 ml)

-

Rotary evaporator

-

Heating mantle and reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 39 g of 5-nitro-2-furoic acid in 200 ml of ethanol.

-

Add 2 ml of p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 48 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator. The resulting residue is the crude this compound, which can be further purified by recrystallization if necessary.

Key Transformations and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitro group and the ethyl ester.

Transformation of the Nitro Group: Gateway to Amino-Furan Derivatives

The reduction of the nitro group to an amine is a cornerstone transformation, yielding Ethyl 5-amino-2-furoate (II). This amino-furan derivative is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds.

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[6]

Materials:

-

This compound (53.3 g)

-

10% Palladium on carbon (Pd/C) (5 g)

-

Absolute ethanol (250 ml)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Filtration apparatus

-

Methylene chloride

-

Magnesol

Procedure:

-

In a suitable hydrogenation vessel, combine 53.3 g of this compound, 5 g of 10% Pd/C, and 250 ml of absolute ethanol.

-

Pressurize the vessel with hydrogen gas and shake or stir the mixture until hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the ethanol from the filtrate to obtain a thick, oily residue.

-

Dissolve the residue in a minimal amount of methylene chloride and filter the solution through a pad of Magnesol.

-

Evaporate the solvent to yield Ethyl 5-amino-2-furoate.

Caption: Synthetic route to Nifuroxazide analogs.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its dual reactivity, stemming from the nitro-activated furan ring and the versatile ethyl ester, provides a robust and efficient platform for the construction of a wide range of valuable molecules. From the synthesis of potent antimicrobial agents to the creation of novel fused heterocyclic systems, the applications of this building block are both significant and expanding. The detailed protocols provided in this guide aim to empower researchers and scientists to harness the full potential of this compound in their synthetic endeavors, paving the way for future discoveries in medicinal chemistry and materials science.

References

-

Preparation of ethyl 5-amino-2-furancarboxylate. PrepChem.com. Available from: [Link]

- Tavares, L. C., Chisté, J. J., Santos, M. G., & Penna, T. C. (1999). Synthesis and biological activity of nifuroxazide and analogs. II. Boll Chim Farm, 138(8), 432-6.

-

Synthesis of new hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. ResearchGate. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

This compound. DC Fine Chemicals. Available from: [Link]

-

This compound. Georganics. Available from: [Link]

-

Preparation of 5-nitro-2-furaldehyde diacetate. PrepChem.com. Available from: [Link]

-

This compound | C7H7NO5 | CID 70341. PubChem. Available from: [Link]

-

This compound - High purity | EN. Georganics. Available from: [Link]

- CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass. Google Patents.

- DE1770169A1 - Nitrofuran derivatives and processes for their preparation. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. | Semantic Scholar [semanticscholar.org]

- 5. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Nitro Group on the Furan Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Landscape of Nitrofurans

Nitrofurans, a class of synthetic compounds characterized by a furan ring bearing a nitro group, hold a significant position in medicinal chemistry and organic synthesis.[1] The interplay between the electron-rich furan ring and the potent electron-withdrawing nitro group creates a unique electronic environment that dictates the molecule's reactivity and biological activity. This guide provides an in-depth exploration of the chemical behavior of the nitro group on the furan ring, offering insights into its reactivity, mechanisms of action, and synthetic utility. A comprehensive understanding of these principles is paramount for the rational design of novel therapeutic agents and the optimization of synthetic pathways.[1][2]

The furan ring itself is an aromatic heterocycle with a high electron density, making it susceptible to electrophilic attack.[3][4] However, the introduction of a nitro group dramatically alters this reactivity profile. The strong electron-withdrawing nature of the nitro group deactivates the furan ring towards electrophilic substitution and, conversely, activates it for nucleophilic attack.[2][5] This duality in reactivity is a central theme in the chemistry of nitrofurans and is the foundation for their diverse applications.

I. The Pivotal Role of Bioreduction in the Bioactivity of Nitrofurans

A defining characteristic of nitrofurans, particularly in a biological context, is their nature as prodrugs.[6][7] Their therapeutic effects, most notably their antimicrobial properties, are not inherent to the parent molecule but are unlocked through enzymatic reduction of the nitro group within the target organism.[6][8] This bioactivation is a critical first step that unleashes a cascade of reactive intermediates responsible for the compound's cytotoxic effects.

Mechanism of Reductive Activation

The bioactivation of nitrofurans is primarily carried out by nitroreductase enzymes present in bacteria and other pathogens.[7][9] These enzymes catalyze the transfer of electrons to the nitro group, initiating a stepwise reduction process. This process can proceed through two main pathways, depending on the presence of oxygen:

-

Type I Nitroreductases (Oxygen-Insensitive): These enzymes perform a two-electron reduction of the nitro group, leading to the formation of a nitroso intermediate, which is further reduced to a hydroxylamine derivative.[6][9] These highly reactive electrophilic intermediates are considered key players in the antibacterial activity of nitrofurans.[9][10]

-

Type II Nitroreductases (Oxygen-Sensitive): In the presence of oxygen, these enzymes catalyze a single-electron transfer to the nitro group, forming a nitro anion radical.[7][11] This radical can then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS), inducing significant oxidative stress within the cell.[9][11]

The generation of these reactive species leads to a multi-pronged attack on cellular machinery. The hydroxylamine and other electrophilic intermediates can covalently bind to and damage crucial macromolecules, including DNA, RNA, and proteins.[6][12] This leads to DNA strand breakage, inhibition of protein synthesis, and disruption of essential metabolic pathways, ultimately resulting in cell death.[8][12] The multifaceted mechanism of action of nitrofurans is a significant advantage, as it makes the development of bacterial resistance more challenging.[1][8]

Experimental Protocol: In Vitro Nitroreductase Assay

A fundamental experiment to assess the bioreductive potential of a nitrofuran derivative is the in vitro nitroreductase assay. This assay measures the rate of NADPH consumption as the nitroreductase enzyme reduces the nitro compound.

Step-by-Step Methodology:

-

Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.0), NADPH, the nitrofuran compound of interest, and a purified nitroreductase enzyme (e.g., E. coli NfsA or NfsB).

-

Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction.

-

Monitor NADPH Oxidation: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

-

Calculate the Rate of Reaction: Determine the initial rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

-

Data Analysis: Compare the rates of reduction for different nitrofuran derivatives to assess their relative substrate efficiency for the nitroreductase.

II. Chemical Reactivity of the Nitrofuran System

Beyond its biological activation, the nitrofuran scaffold exhibits a rich and varied chemical reactivity that is exploited in organic synthesis. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the furan ring.[2]

Electrophilic Aromatic Substitution

While the furan ring is inherently reactive towards electrophiles, the presence of a nitro group significantly deactivates the ring for electrophilic aromatic substitution (EAS).[4][13] The nitro group withdraws electron density from the ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.[14] When EAS does occur, it is generally slower and requires harsher conditions compared to unsubstituted furan. The substitution typically occurs at the position meta to the nitro group (the 4-position), as this position is the least deactivated.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.[13][14] For instance, the nitration of a nitrofuran would require strong nitrating agents like a mixture of nitric acid and sulfuric acid.[14][15]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the nitrofuran ring makes it susceptible to nucleophilic aromatic substitution (SNA r).[16] This is a key reaction for the functionalization of the nitrofuran core. A good leaving group, such as a halogen, at a position activated by the nitro group (typically the 2- or 5-position) can be readily displaced by a variety of nucleophiles.[16][17]

The mechanism of SNA r on nitrofurans generally proceeds through an addition-elimination pathway, involving the formation of a Meisenheimer complex as a key intermediate.[17][18] The stability of this anionic intermediate is enhanced by the electron-withdrawing nitro group, which helps to delocalize the negative charge.

Meisenheimer Complex Anionic Intermediate

]; Products [label="Nitrofuran-Nu + LG⁻"];

Reactants -> Intermediate [label="Addition of Nucleophile"]; Intermediate -> Products [label="Elimination of Leaving Group"]; } caption="Addition-Elimination mechanism for SNAr on nitrofurans."

Reduction of the Nitro Group

The chemical reduction of the nitro group on the furan ring is a versatile transformation that provides access to a range of other functional groups, including nitroso, hydroxylamino, and amino groups.[19][20] The choice of reducing agent determines the extent of the reduction.

| Reducing Agent | Product |

| NaBH4, SnCl2 | Amino (-NH2) |

| Zn/NH4Cl | Hydroxylamino (-NHOH) |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Amino (-NH2) |

Table 1: Common Reducing Agents and Their Products in Nitrofuran Reduction

This transformation is particularly valuable in drug discovery, as the resulting amino-furan derivatives can serve as versatile building blocks for further chemical modifications.

Reactions of the Furan Ring

The furan ring itself can participate in a variety of reactions, although its reactivity is modulated by the nitro group. One notable reaction is the Diels-Alder reaction, where the furan can act as a diene. However, the electron-withdrawing nitro group generally reduces the diene character of the furan ring, making it less reactive in [4+2] cycloadditions.[21]

III. Synthetic Methodologies for Nitrofuran Derivatives

The synthesis of nitrofuran derivatives is a cornerstone of many research and development programs. Several strategies have been developed to construct and functionalize the nitrofuran scaffold.

Nitration of the Furan Ring

The direct nitration of the furan ring is a common method for introducing the nitro group. However, this reaction can be challenging due to the sensitivity of the furan ring to strong acidic conditions, which can lead to ring-opening and polymerization.[22] To circumvent these issues, milder nitrating agents are often employed. A widely used method is the use of acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride.[22]

Condensation Reactions

A prevalent and versatile method for synthesizing a wide array of nitrofuran derivatives involves the condensation of 5-nitro-2-furaldehyde with various nucleophiles.[1] This aldehyde is a readily available starting material and can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C=N linked derivatives. These reactions are often straightforward to perform and provide a modular approach to generating diverse chemical libraries.[1][23]

Experimental Protocol: Synthesis of a Nitrofuran Hydrazone

This protocol describes a general procedure for the synthesis of a nitrofuran hydrazone derivative via the condensation of 5-nitro-2-furaldehyde with a hydrazide.

Step-by-Step Methodology:

-

Dissolve the Hydrazide: In a round-bottom flask, dissolve the desired hydrazide in a suitable solvent, such as ethanol or acetic acid.

-

Add 5-nitro-2-furaldehyde: Add an equimolar amount of 5-nitro-2-furaldehyde to the solution.

-

Catalyze the Reaction (Optional): A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, can be added to accelerate the reaction.

-

Heat the Reaction Mixture: Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Isolate the Product: Upon completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by filtration.

-

Purify the Product: Wash the collected solid with a cold solvent to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.

IV. Conclusion and Future Perspectives

The reactivity of the nitro group on the furan ring is a fascinating and complex area of chemistry with profound implications for drug discovery and organic synthesis. The dual nature of the nitrofuran system, being both a substrate for bioreductive activation and a versatile platform for chemical modification, has solidified its importance in medicinal chemistry.[1] The ability of nitrofurans to act as prodrugs, coupled with their multi-target mechanism of action, makes them a valuable class of antimicrobial agents in an era of growing antibiotic resistance.[6][8]

Future research in this field will likely focus on several key areas:

-

Development of Novel Nitroreductase-Activated Prodrugs: A deeper understanding of the structure-activity relationships of nitroreductase enzymes will enable the design of more selective and potent prodrugs for a variety of diseases, including cancer and parasitic infections.

-

Exploration of New Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis and functionalization of the nitrofuran scaffold will be crucial for the generation of novel compound libraries for biological screening.

-